molecular formula C11H14N2O B14636815 4-[1-(Pyridin-2-yl)ethenyl]morpholine CAS No. 55482-73-0

4-[1-(Pyridin-2-yl)ethenyl]morpholine

Cat. No.: B14636815
CAS No.: 55482-73-0
M. Wt: 190.24 g/mol
InChI Key: NERCJUSJRRAPJG-UHFFFAOYSA-N
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Description

4-[1-(Pyridin-2-yl)ethenyl]morpholine is a chemical compound that features a morpholine ring substituted with a pyridin-2-yl group via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Pyridin-2-yl)ethenyl]morpholine typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Pyridin-2-yl)ethenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[1-(Pyridin-2-yl)ethenyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(Pyridin-2-yl)ethenyl]morpholine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Pyridin-2-yl)ethenyl]morpholine is unique due to its specific ethenyl linkage between the morpholine and pyridine rings, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55482-73-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(1-pyridin-2-ylethenyl)morpholine

InChI

InChI=1S/C11H14N2O/c1-10(11-4-2-3-5-12-11)13-6-8-14-9-7-13/h2-5H,1,6-9H2

InChI Key

NERCJUSJRRAPJG-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=N1)N2CCOCC2

Origin of Product

United States

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